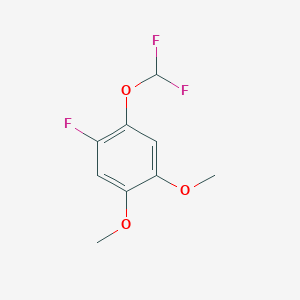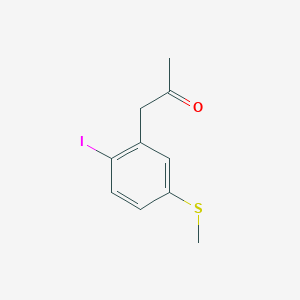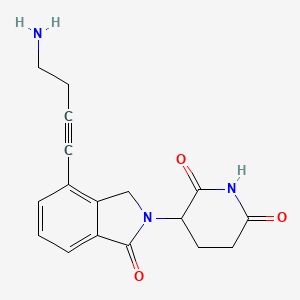
Phthalimidinoglutarimide-propargyl-C1-amine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalimidinoglutarimide-propargyl-C1-amine HCl is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of phthalimide, glutarimide, and propargylamine moieties, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-propargyl-C1-amine HCl typically involves multi-step organic reactions. One common method is the A3 coupling reaction, which involves the reaction of an aldehyde, an alkyne, and an amine. This reaction is often catalyzed by copper(II) chloride under solvent-free conditions at elevated temperatures . Another approach involves the use of metal-free multicomponent reactions, which are more environmentally friendly and can be performed under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale A3 coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Phthalimidinoglutarimide-propargyl-C1-amine HCl undergoes various types of chemical reactions, including:
Oxidation: The propargylamine moiety can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phthalimide and glutarimide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and substituted phthalimide or glutarimide derivatives .
Aplicaciones Científicas De Investigación
Phthalimidinoglutarimide-propargyl-C1-amine HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Mecanismo De Acción
The mechanism of action of Phthalimidinoglutarimide-propargyl-C1-amine HCl involves the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases . The propargyl moiety is crucial for its inhibitory activity and neuroprotective effects .
Comparación Con Compuestos Similares
Similar Compounds
Pargyline: A monoamine oxidase inhibitor used in the treatment of hypertension and Parkinson’s disease.
Rasagiline: Another MAO inhibitor with neuroprotective properties, used in the treatment of Parkinson’s disease.
Selegiline: A selective MAO-B inhibitor used to treat Parkinson’s disease and major depressive disorder.
Uniqueness
Phthalimidinoglutarimide-propargyl-C1-amine HCl is unique due to its combination of phthalimide, glutarimide, and propargylamine moieties, which confer a distinct set of chemical and biological properties.
Propiedades
Fórmula molecular |
C17H17N3O3 |
|---|---|
Peso molecular |
311.33 g/mol |
Nombre IUPAC |
3-[7-(4-aminobut-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H17N3O3/c18-9-2-1-4-11-5-3-6-12-13(11)10-20(17(12)23)14-7-8-15(21)19-16(14)22/h3,5-6,14H,2,7-10,18H2,(H,19,21,22) |
Clave InChI |
PAJIPXUDWGXFSL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


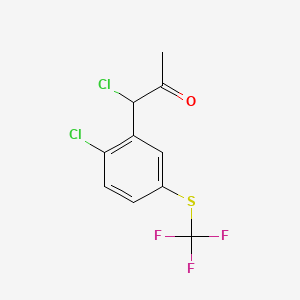



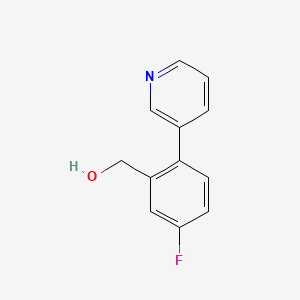
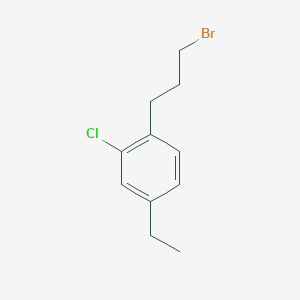

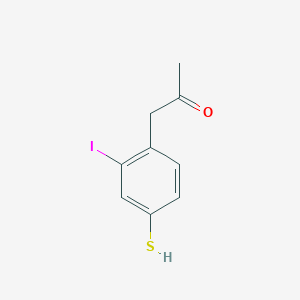
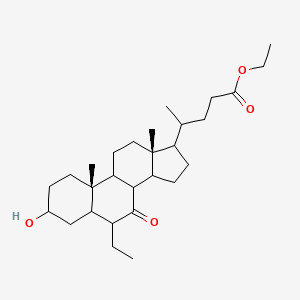
![[(2-Phenylmethoxyphenyl)methylideneamino]urea](/img/structure/B14055051.png)
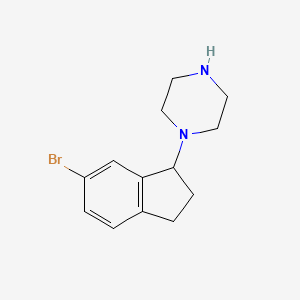
![3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-hydroxymethylcyclobutanol](/img/structure/B14055055.png)
